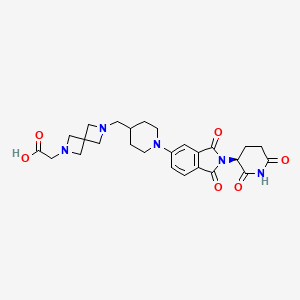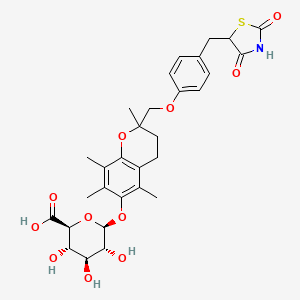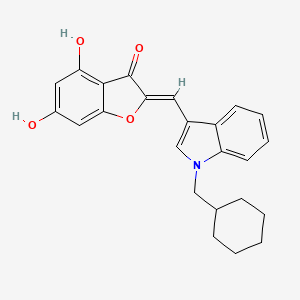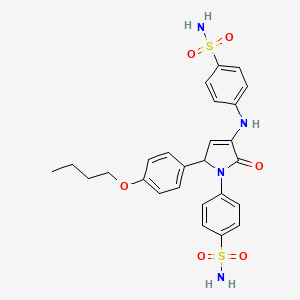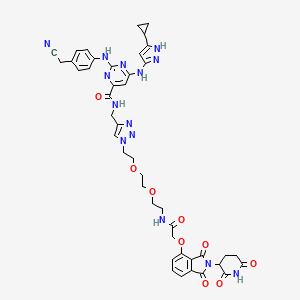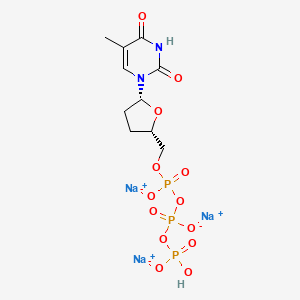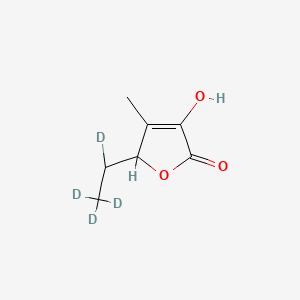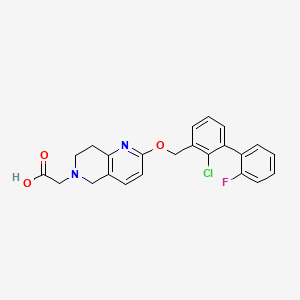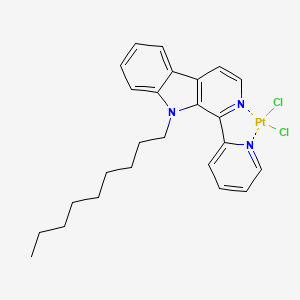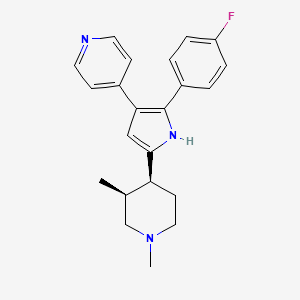
PfPKG-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PfPKG-IN-2 is a compound that acts as an inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). This kinase is a crucial enzyme in the life cycle of the malaria-causing parasite, Plasmodium falciparum. The inhibition of PfPKG has been identified as a potential therapeutic strategy for combating malaria, as it disrupts essential processes in the parasite’s development and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PfPKG-IN-2 involves the preparation of isoxazole-based compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of high-throughput reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PfPKG-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: Substitution reactions are used to introduce different substituents onto the isoxazole ring, enhancing its inhibitory activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against PfPKG .
Scientific Research Applications
PfPKG-IN-2 has several scientific research applications, including:
Mechanism of Action
PfPKG-IN-2 exerts its effects by competitively inhibiting the ATP-binding site of PfPKG. This inhibition prevents the phosphorylation of downstream substrates, disrupting essential signaling pathways required for the parasite’s development and proliferation. The molecular targets involved include the cGMP-binding sites and the kinase domain of PfPKG .
Comparison with Similar Compounds
Similar Compounds
Isoxazole-based inhibitors: These compounds share a similar core structure with PfPKG-IN-2 and exhibit comparable inhibitory activity against PfPKG.
Thiazole-based inhibitors: These compounds have a different core structure but also target the ATP-binding site of PfPKG.
Uniqueness
This compound is unique due to its high selectivity for PfPKG over the human ortholog, which reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, its isoxazole-based structure provides a distinct scaffold for further optimization and development of new analogs .
Properties
Molecular Formula |
C22H24FN3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[5-[(3S,4S)-1,3-dimethylpiperidin-4-yl]-2-(4-fluorophenyl)-1H-pyrrol-3-yl]pyridine |
InChI |
InChI=1S/C22H24FN3/c1-15-14-26(2)12-9-19(15)21-13-20(16-7-10-24-11-8-16)22(25-21)17-3-5-18(23)6-4-17/h3-8,10-11,13,15,19,25H,9,12,14H2,1-2H3/t15-,19+/m1/s1 |
InChI Key |
UDIQYIHUTCZQHW-BEFAXECRSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC[C@@H]1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C |
Canonical SMILES |
CC1CN(CCC1C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
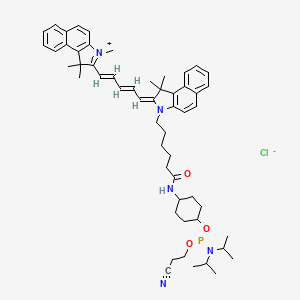
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
